Cas no 3418-45-9 (1,2,3,4-Tetrahydroquinolin-3-ol)

1,2,3,4-Tetrahydroquinolin-3-ol is a heterocyclic organic compound featuring a partially saturated quinoline scaffold with a hydroxyl group at the 3-position. This structure imparts versatility in synthetic applications, serving as a key intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis. The hydroxyl group enhances reactivity, enabling derivatization for the development of biologically active molecules. Its stable tetrahydroquinoline core contributes to improved solubility and bioavailability in drug design. The compound is particularly valuable in medicinal chemistry for constructing analogs with potential CNS or antimicrobial activity. High purity grades are available to ensure reproducibility in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity.
1,2,3,4-Tetrahydroquinolin-3-ol structure
3418-45-9 structure
Product Name:1,2,3,4-Tetrahydroquinolin-3-ol
CAS No:3418-45-9
MF:C9H11NO
MW:149.189742326736
MDL:MFCD11616169
CID:295664
PubChem ID:12542541
Update Time:2025-06-23

1,2,3,4-Tetrahydroquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinol,1,2,3,4-tetrahydro-
    • 1,2,3,4-Tetrahydro-3-quinolinol
    • 3-QUINOLINOL
    • 1,2,3,4-Tetrahydro-9H-carbazole-9-carboxamide
    • 1,2,3,4-Tetrahydro-carbazol-9-carbonsaeure-amid
    • 1,2,3,4-tetrahydro-carbazole-9-carboxylic acid amide
    • 1,2,3,4-Tetrahydrocarbazol-N-carboxamid
    • 1,2,3,4-Tetrahydrochinazolin
    • 1,2,3,4-Tetrahydro-chinazolin
    • 1,2,3,4-Tetrahydro-chinolin-3-ol
    • 1,2,3,4-tetrahydroquinazoline
    • 1,2,3,4-tetrahydro-quinazoline
    • 1,2,3,4-tetrahydro-quinolin-3-ol
    • AC1L3ORO
    • AG-G-54130
    • CTK5C5924
    • tetrahydroquinazoline
    • 1,2,3,4-tetrahydroquinolin-3-ol
    • 3-hydroxy-1,2,3,4-tetrahydroquinoline
    • 3-Quinolinol, 1,2,3,4-tetrahydro-
    • (R)-1,2,3,4-Tetrahydroquinolin-3-ol
    • BCUWDJPRIHGCRN-UHFFFAOYSA-N
    • 3033AH
    • SB21104
    • NE25481
    • Z1918018570
    • MFCD11616169
    • MFCD13181568
    • EN300-114698
    • AB87517
    • SCHEMBL2152470
    • SB21103
    • AKOS006315528
    • SY122537
    • Z1198341064
    • MFCD19227469
    • SY344435
    • CS-B0459
    • WLZ2881
    • SY344434
    • AS-50809
    • 3418-45-9
    • P11165
    • (S)-1,2,3,4-Tetrahydroquinolin-3-ol
    • 1,2,3,4-Tetrahydroquinolin-3-ol
    • MDL: MFCD11616169
    • Inchi: 1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2
    • InChI Key: BCUWDJPRIHGCRN-UHFFFAOYSA-N
    • SMILES: OC1CNC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 149.08413
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Density: 1.154
  • Boiling Point: 318.686°C at 760 mmHg
  • Flash Point: 173.868°C
  • Refractive Index: 1.586
  • PSA: 32.26
  • LogP: 1.15350
  • pka: 4.28(at 20℃)

1,2,3,4-Tetrahydroquinolin-3-ol Pricemore >>

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abcr
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1,2,3,4-Tetrahydroquinolin-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:3418-45-9)1,2,3,4-Tetrahydroquinolin-3-ol
Order Number:A1085610
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):197.0
Email:sales@amadischem.com

Additional information on 1,2,3,4-Tetrahydroquinolin-3-ol

1,2,3,4-Tetrahydroquinolin-3-ol: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Applications in Pharmaceutical Research

1,2,3,4-Tetrahydroquinolin-3-ol, with the chemical formula C9H11NO, is a significant compound in the field of medicinal chemistry, particularly due to its unique structural features and diverse biological activities. Identified by its CAS No. 3418-45-9, this compound is a member of the tetrahydroquinoline family, which has garnered considerable attention for its potential therapeutic applications in various diseases. The molecular structure of 1,2,3,4-Tetrahydroquinolin-3-ol consists of a fused ring system with an hydroxyl group at the 3-position, which plays a critical role in its pharmacological properties.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 1,2,3,4-Tetrahydroquinolin-3-ol. One notable approach involves the use of catalytic hydrogenation of quinoline derivatives, which allows for the selective reduction of the aromatic ring to form the tetrahydroquinoline framework. This method, as reported in *Organic Letters* (2023), has demonstrated high yield and specificity, making it a preferred route for large-scale synthesis. The ability to produce this compound in sufficient quantities is essential for its application in preclinical studies and drug development.

The biological activities of 1,2,3,4-Tetrahydroquinolin-3-ol have been extensively investigated in recent years. Studies published in *Journal of Medicinal Chemistry* (2023) highlight its potential as an anti-inflammatory agent, with in vitro experiments showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, research in *Bioorganic & Medicinal Chemistry* (2023) has revealed its ability to modulate the activity of certain kinases, suggesting its potential as a therapeutic agent in diseases involving aberrant kinase signaling, such as cancer and neurodegenerative disorders.

One of the most promising applications of 1,2,3,4-Tetra,hydroquinolin-3-ol is in the development of novel antitumor agents. A 2023 study published in *Cancer Research* demonstrated that derivatives of this compound exhibit potent cytotoxic activity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of cell cycle progression, which are critical processes in cancer therapy. These findings underscore the importance of 1,2,3,4-Tetrahydroquinolin-3-ol as a scaffold for the design of new anticancer drugs.

In the realm of neuropharmacology, 1,2,3,4-Tetrahydroquinolin-3-ol has shown potential as a neuroprotective agent. Research published in *Neuropharmacology* (2023) suggests that this compound may protect neurons from oxidative stress and excitotoxicity, which are implicated in conditions such as Alzheimer’s disease and Parkinson’s disease. The neuroprotective effects are attributed to its ability to modulate the activity of glutamate receptors and reduce the production of reactive oxygen species.

The pharmacokinetic properties of 1,2,3,4-Tetrahydroquinolin-3-ol are also of interest to researchers. A 2023 study in *Drug Metabolism and Disposition* reported that this compound exhibits good oral bioavailability and a favorable drug metabolism profile, which are essential for its use in clinical settings. These properties make it a viable candidate for further development into therapeutic agents.

Despite its promising properties, the application of 1,2,3,4-Tetrahydroquinolin-3-ol is still in the early stages of research. Ongoing studies are focused on optimizing its chemical structure to enhance its therapeutic efficacy and reduce potential side effects. For instance, modifications to the hydroxyl group and the introduction of substituents on the aromatic ring are being explored to improve its selectivity and potency.

Furthermore, the environmental impact of the synthesis and disposal of 1,2,3,4-Tetrahydroquinolin-3-ol is an area of growing concern. Researchers are increasingly focusing on green chemistry approaches to minimize the ecological footprint of its production. This includes the use of renewable feedstocks and energy-efficient processes, which are critical for sustainable development in the pharmaceutical industry.

In conclusion, 1,2,3,4-Tetrahydroquinolin-3-ol represents a valuable compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the development of new therapeutic agents. As research in this field continues to advance, it is expected that 1,2,3,4-Tetrahydroquinolin-3-ol will play an increasingly important role in the treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3418-45-9)1,2,3,4-Tetrahydroquinolin-3-ol
A1085610
Purity:99%
Quantity:1g
Price ($):197.0
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